molecular formula C14H17N3O3S B2545778 6-Amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-4-pyrimidinone CAS No. 838850-39-8

6-Amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-4-pyrimidinone

Cat. No. B2545778
CAS RN: 838850-39-8
M. Wt: 307.37
InChI Key: BKQGOJCZGYSRSN-UHFFFAOYSA-N
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Description

The compound “6-Amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-4-pyrimidinone” is a complex organic molecule. It contains a pyrimidinone ring, which is a common structure in many biological compounds. The molecule also has an amino group (NH2), a sulfanylidene group (=S), and a 3,4-dimethoxyphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidinone ring, the amino group, and the 3,4-dimethoxyphenyl group would all contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amino group could participate in acid-base reactions, the sulfanylidene group might be involved in redox reactions, and the 3,4-dimethoxyphenyl group could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amino group and the nonpolar 3,4-dimethoxyphenyl group could affect its solubility, boiling point, and melting point .

Scientific Research Applications

Synthesis of Tetrahydroisoquinoline Derivatives

This compound is used in the synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a process that involves the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . This method leads to the tetrahydroisoquinoline core, which is a key component in many biologically active compounds .

Production of N-(tetrahydroquinolin-1-yl) Furan-2-carboxamides

The compound is used in the synthesis of N-(tetrahydroquinolin-1-yl) furan-2-carboxamides . These derivatives are known for their potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .

Synthesis of Dihydroquinolin-1-yl Derivatives

The compound is used in the synthesis of [4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)] (furan-2-yl)methanone . This derivative is synthesized through a sequence of Povarov cycloaddition reaction/N-furoylation processes .

Synthesis of 1,4-Dihydropyrano[2,3-c] Pyrazole Derivatives

The compound is used in the green and one-pot synthesis of 6-amino-1,4-dihydropyrano[2,3-c] pyrazole derivatives . These derivatives are known for their various biological activities.

Synthesis of Pyridine Derivatives

The compound is used in the synthesis of pyridine derivatives . These derivatives are synthesized from unsaturated nitriles and are known for their various biological activities .

Synthesis of 6-Amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles

The compound is used in the synthesis of 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles . These derivatives are known to exhibit activity as apoptosis agonists .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety assessment .

Future Directions

The future research directions for this compound could include exploring its potential uses in medicine, materials science, or other fields. Further studies could also investigate its synthesis, properties, and reactivity in more detail .

properties

IUPAC Name

6-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidenepyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-19-10-4-3-9(7-11(10)20-2)5-6-17-12(15)8-13(18)16-14(17)21/h3-4,7-8H,5-6,15H2,1-2H3,(H,16,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQGOJCZGYSRSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=CC(=O)NC2=S)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-4-pyrimidinone
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6-Amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-4-pyrimidinone
Reactant of Route 6
6-Amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-4-pyrimidinone

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